molecular formula C19H20N4O3 B3286144 N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester CAS No. 820239-44-9

N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester

Cat. No. B3286144
M. Wt: 352.4 g/mol
InChI Key: HXOSDDZLLFFPFC-KRWDZBQOSA-N
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Description

N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester is a hybrid compound that combines a quinoline-based structure with a [1,2,3]-triazole ring system. The 1,2,3-triazole moiety is known for its diverse biological activities, including antibacterial, antimalarial, and antiviral properties . This compound has potential implications in drug discovery, particularly for addressing neurodegenerative conditions like Alzheimer’s disease.


Synthesis Analysis

The synthesis of N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester involves a Cu(I)-catalyzed click reaction . Specifically, 4-azido-7-chloroquinoline reacts with an alkyne derivative of hydroxybenzotriazole (HOBt) to form the quinoline-based [1,2,3]-triazole hybrid. This reaction is widely used due to the ease of obtaining the 1,2,3-triazole ring system .

properties

IUPAC Name

benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13(2)17(20-19(25)26-12-14-8-4-3-5-9-14)18(24)23-16-11-7-6-10-15(16)21-22-23/h3-11,13,17H,12H2,1-2H3,(H,20,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOSDDZLLFFPFC-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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